![molecular formula C20H18ClN5 B2890869 1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890892-10-1](/img/structure/B2890869.png)

1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

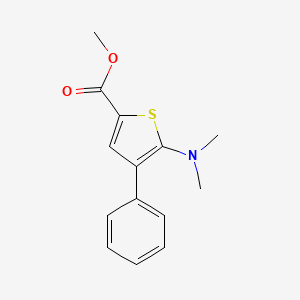

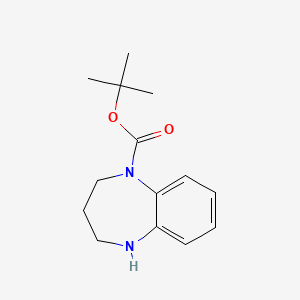

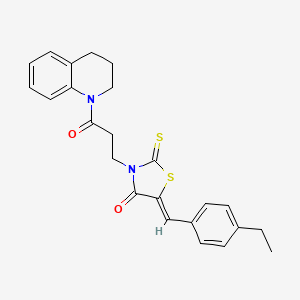

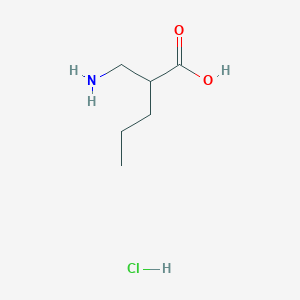

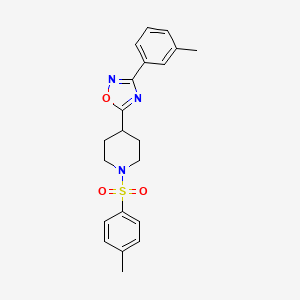

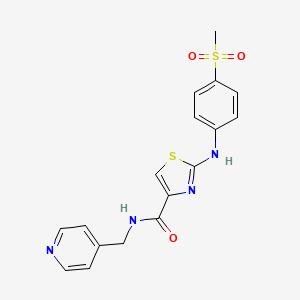

The compound “1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups. These include an amine group (-NH2), a pyrazolo[3,4-d]pyrimidine group (a bicyclic ring structure containing nitrogen), and phenyl groups (aromatic rings) with chloro- and methyl- substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions to introduce the phenyl groups and the amine group . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the phenyl rings could participate in π-π stacking interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, the chloro substituents could be replaced in nucleophilic substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar or charged groups, and the presence of aromatic rings .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research has demonstrated the potential of 1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in various scientific applications, notably in the synthesis of heterocyclic compounds with significant biological activities. These derivatives have been synthesized through various chemical methods, including microwave irradiation and cyclocondensation processes, to evaluate their insecticidal, antibacterial, antimicrobial, anticancer, and anti-5-lipoxygenase activities.

Insecticidal and Antibacterial Potential : A study by Deohate and Palaspagar (2020) on the synthesis of pyrimidine linked pyrazole heterocyclics reported evaluating these compounds for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing their utility in pest control and infection prevention (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Agents : Another significant application is the development of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than the reference drug doxorubicin, highlighting their potential in medical treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer and Anti-5-Lipoxygenase Activities : Furthermore, the synthesis of new pyrazolo[3,4-d]pyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-12-5-4-6-18(14(12)3)25-19-16-10-24-26(20(16)23-11-22-19)15-8-7-13(2)17(21)9-15/h4-11H,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILBKVUPSKBXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)